3-Bromobenzenesulfonyl fluoride

Catalog No.
S813722
CAS No.
454-65-9
M.F
C6H4BrFO2S
M. Wt
239.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzenesulfonyl fluoride

CAS Number

454-65-9

Product Name

3-Bromobenzenesulfonyl fluoride

IUPAC Name

3-bromobenzenesulfonyl fluoride

Molecular Formula

C6H4BrFO2S

Molecular Weight

239.06 g/mol

InChI

InChI=1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H

InChI Key

LELPUBDFQNSHLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)F

Click Chemistry

Synthesis of Sulfonyl Fluorides

Synthesis of Bioactive Molecules

3-Bromobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4BrFO2S. It is characterized by a bromine atom attached to the benzene ring and a sulfonyl fluoride functional group. This compound is recognized for its versatility in various synthetic and chemical processes, particularly in organic chemistry and biochemical applications. Its unique structure allows it to participate in a range of

3-BSF acts as a linker molecule in click chemistry, enabling the conjugation of small molecules with biomolecules. The SO2F group facilitates a rapid and efficient reaction with the hydroxyl group on the biomolecule, forming a stable amide bond. This conjugation strategy offers an alternative to traditional methods using amides and phosphates as linkers [].

  • Nucleophilic Substitution Reactions: The fluoride group can be substituted by various nucleophiles, which allows for the formation of different sulfonyl derivatives.
  • Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced, leading to the formation of various products.
  • Click Chemistry: It is employed in click chemistry to create stable sulfonyl linkages with biomolecules such as proteins and nucleic acids .

These reactions highlight the compound's utility as a building block in organic synthesis.

The biological activity of 3-bromobenzenesulfonyl fluoride is primarily attributed to its ability to form stable covalent bonds with specific molecular targets. It reacts with nucleophilic amino acid residues in proteins, resulting in stable sulfonyl linkages. This property makes it particularly useful in the design of enzyme inhibitors and other bioactive molecules. Its reactivity has been exploited in various biochemical studies, including modifications of proteins and nucleic acids .

3-Bromobenzenesulfonyl fluoride can be synthesized through several methods:

  • From Sulfonyl Chloride: A common method involves reacting 3-bromobenzenesulfonyl chloride with a fluoride source such as potassium fluoride or cesium fluoride under mild conditions.
  • One-Pot Synthesis: In industrial settings, it can be prepared via a one-pot synthesis from readily available sulfonates or sulfonic acids, utilizing mild reaction conditions suitable for large-scale production .
  • Visible-Light-Mediated Reactions: Recent studies have explored visible-light-mediated reactions that utilize sulfonyl fluorides for efficient sulfonylation processes, showcasing innovative synthetic routes .

3-Bromobenzenesulfonyl fluoride finds applications across various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.
  • Biochemical Research: The compound is used to modify biomolecules, facilitating studies on protein interactions and functions.
  • Industrial Production: It is involved in producing specialty chemicals and materials due to its reactive nature .

Interaction studies involving 3-bromobenzenesulfonyl fluoride have focused on its mechanism of action when interacting with proteins and nucleic acids. The formation of sulfonyl linkages with nucleophilic sites on biomolecules has been extensively studied to understand its potential as an inhibitor or modulator of biological activity. These interactions are crucial for developing new therapeutic agents targeting specific enzymes or pathways within biological systems .

3-Bromobenzenesulfonyl fluoride can be compared with other sulfonyl fluoride derivatives:

Compound NameStructure FeatureUnique Aspects
Benzenesulfonyl fluorideNo halogen substituentSimpler structure; less reactive
4-Bromobenzenesulfonyl fluorideBromine at para positionDifferent reactivity profile due to position
4-Chlorobenzenesulfonyl fluorideChlorine instead of bromineVarying electronic effects influencing reactivity

The presence of the bromine atom at the meta position on the benzene ring in 3-bromobenzenesulfonyl fluoride contributes to its unique reactivity and selectivity compared to these similar compounds . This structural feature influences its applications and effectiveness in

The synthesis of sulfonyl fluorides dates back to the early 20th century, with foundational work on sulfonyl chlorides as precursors. However, the shift toward fluorides was driven by their superior stability and resistance to hydrolysis compared to chlorides. The modern era of sulfonyl fluoride chemistry was catalyzed by the discovery of sulfur(VI) fluoride exchange (SuFEx) reactions, pioneered by K. Barry Sharpless, which highlighted their utility in click chemistry.

Key milestones in sulfonyl fluoride development

EraDevelopmentImpact
Early 20th C.Synthesis from sulfonyl chloridesEstablished basic reactivity profiles
2010sSharpless SuFEx click chemistryEnabled covalent ligations in biomolecules
2020sElectrochemical and catalytic methodsGreen synthesis and scalable production

Position in Sulfonyl Fluoride Chemistry

3-Bromobenzenesulfonyl fluoride occupies a unique niche due to its dual functional groups:

  • Sulfonyl fluoride (SO₂F): Provides electrophilic reactivity for nucleophilic substitutions
  • Bromine substituent: Enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura)

Comparison with sulfonyl chlorides

PropertySulfonyl FluoridesSulfonyl Chlorides
Hydrolytic StabilityHigh (pH 1-7)Moderate
Nucleophilic ReactivityModerateHigh
Biological ApplicationsProtease inhibitorsLimited due to instability

This balance makes 3-bromobenzenesulfonyl fluoride particularly valuable in medicinal chemistry for designing covalent inhibitors.

Significance in Modern Synthetic Methodologies

The compound serves as a versatile building block in contemporary synthesis:

Application Areas

DomainUse CaseExample Reaction
Click ChemistrySuFEx ligations for polymer conjugationSulfonamide formation with amines
Cross-CouplingPd-catalyzed coupling with aryl boronic acidsBiaryl synthesis
Fluorination ReagentsElectrophilic fluorination of nucleophilesQuinoline fluorination

Synthetic Advantages

  • Stability: Resists hydrolysis under physiological conditions
  • Selectivity: Enables controlled functionalization in complex molecules
  • Scalability: Accessible via transition-metal-free or electrochemical routes

Molecular Formula (C₆H₄BrFO₂S) and Mass (239.06)

3-Bromobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C₆H₄BrFO₂S [1] [2] [3]. The compound has a molecular mass of 239.06 atomic mass units, which corresponds to the sum of its constituent atomic masses [1] [4]. More precisely, the average molecular mass is reported as 239.058 atomic mass units, while the monoisotopic mass is 237.909941 atomic mass units [1]. This compound belongs to the class of aryl sulfonyl fluorides, characterized by a benzene ring bearing both a bromine substituent at the meta position and a sulfonyl fluoride functional group [5] [6].

The molecular composition consists of six carbon atoms forming the aromatic benzene ring, four hydrogen atoms, one bromine atom, one fluorine atom, two oxygen atoms, and one sulfur atom [2] [3] [7]. The structural arrangement places the bromine substituent at the 3-position (meta position) relative to the sulfonyl fluoride group attached to the benzene ring [6] [8].

PropertyValueSource
Molecular FormulaC₆H₄BrFO₂S [1] [2] [3]
Average Molecular Mass239.058 amu [1]
Monoisotopic Mass237.909941 amu [1]
Atomic Composition6C, 4H, 1Br, 1F, 2O, 1S [2] [3]

Spatial Configuration and Bond Properties

The spatial configuration of 3-bromobenzenesulfonyl fluoride is characterized by a planar benzene ring with tetrahedral geometry around the sulfur center [9] [10]. The sulfonyl fluoride group (-SO₂F) adopts a tetrahedral arrangement with the sulfur atom at the center, bonded to two oxygen atoms, one fluorine atom, and the carbon atom of the benzene ring [10]. The tetrahedral bond angles around the sulfur center approximate 109.5 degrees, which is consistent with sp³ hybridization [10].

The benzene ring maintains its characteristic planar structure with carbon-carbon bond lengths typical of aromatic systems [6]. The carbon-sulfur bond connects the aromatic ring to the sulfonyl fluoride moiety, while the bromine substituent forms a direct carbon-bromine bond at the meta position [6] [8]. The sulfonyl group exhibits strong sulfur-oxygen double bond character, with the sulfur-fluorine bond being considerably shorter and stronger than typical sulfur-halogen bonds [11] [12].

The molecular geometry can be described as having a planar aromatic component with a tetrahedral sulfonyl center extending from the ring plane [9]. This three-dimensional arrangement influences both the chemical reactivity and physical properties of the compound [11] [13].

Electronic Distribution and Reactive Centers

The electronic distribution in 3-bromobenzenesulfonyl fluoride is significantly influenced by the electron-withdrawing nature of both the bromine substituent and the sulfonyl fluoride group [11] [14] [15]. The bromine atom, being an electronegative halogen, exerts an inductive electron-withdrawing effect through sigma bonds [14]. Similarly, the sulfonyl fluoride group is a powerful electron-withdrawing substituent that depletes electron density from the benzene ring through both inductive and resonance effects [11] [15].

The sulfonyl fluoride functional group serves as the primary reactive center in the molecule [11] [16]. The sulfur atom in this group exhibits electrophilic character due to its oxidation state of +6 and the electron-withdrawing effects of the attached oxygen and fluorine atoms [11] [17]. This electrophilicity makes the sulfur center susceptible to nucleophilic attack, which is the basis for the compound's participation in sulfur fluoride exchange reactions [11] [16].

The electronic properties of the compound are further modulated by the meta-substitution pattern [17] [14]. The meta-positioned bromine atom directs electron density away from the ortho and para positions, creating a complementary electronic environment with the electron-withdrawing sulfonyl fluoride group [14] [15]. This electronic distribution pattern affects the compound's reactivity profile and stability characteristics [17] [13].

Electronic FeatureDescriptionImpact
Electron-withdrawing groupsBr and SO₂F substituentsReduced ring electron density [14] [15]
Sulfur electrophilicityS(VI) oxidation statePrimary reactive center [11] [17]
Meta-substitution patternBr at position 3Complementary electronic effects [14]

Physical Properties

Physical State and Appearance

3-Bromobenzenesulfonyl fluoride exists as a liquid under standard conditions [2] [18] [19]. The compound typically appears as a colorless to light yellow liquid, with the slight coloration potentially arising from trace impurities or partial decomposition products [5] [19]. Commercial samples are often described as clear colorless to pale yellow liquids [20]. The liquid state at room temperature is consistent with the molecular structure and intermolecular forces present in the compound [18] [21].

The physical appearance can vary slightly depending on purity levels and storage conditions [19]. High-purity samples approaching 95% or greater purity typically exhibit a more colorless appearance [19] [21]. The compound maintains its liquid form across a range of typical laboratory temperatures, making it convenient for synthetic applications and handling [18] [21].

Boiling Point (90°C @ 1.0 Torr; 122-126°C @ 23 Torr)

The boiling point of 3-bromobenzenesulfonyl fluoride demonstrates significant pressure dependence, as is characteristic of organic compounds [18] [22] [21] [8]. Under reduced pressure conditions of 1.0 Torr, the compound boils at 90°C [8]. At the more commonly referenced pressure of 23 Torr, the boiling point ranges from 122°C to 126°C [18] [22] [21].

This pressure-dependent boiling behavior reflects the compound's molecular interactions and volatility characteristics [21] [23]. The relatively high boiling point, even under reduced pressure, indicates significant intermolecular forces, likely including dipole-dipole interactions arising from the polar sulfonyl fluoride group and the electronegative bromine substituent [21] [23].

Pressure ConditionBoiling Point RangeSource
1.0 Torr90°C [8]
23 Torr122-126°C [18] [22] [21]

Density (1.753±0.06 g/cm³)

The density of 3-bromobenzenesulfonyl fluoride is reported as 1.753±0.06 grams per cubic centimeter at 25°C [18] [24] [21]. This relatively high density reflects the presence of heavy atoms, particularly bromine and sulfur, within the molecular structure [24] [21]. The density value of 1.7355 g/cm³ at 25°C is consistently reported across multiple sources [24] [21] [23].

The high density is characteristic of halogenated aromatic compounds and sulfonyl-containing molecules [21] [23]. The presence of the bromine atom, with its significant atomic mass, contributes substantially to the overall density of the compound [21]. The precise density measurement is important for accurate volumetric calculations in synthetic applications and analytical procedures [24] [21].

Refractive Index Properties

The refractive index of 3-bromobenzenesulfonyl fluoride is measured as n²⁰ᴅ = 1.5392 [2] [24] [21]. This optical property provides insight into the compound's electronic polarization and molecular packing characteristics [24] [21] [23]. The refractive index value is consistent with aromatic compounds containing electron-withdrawing substituents [21] [23].

The refractive index measurement is typically performed at 20°C using the sodium D-line (589 nm) as the reference wavelength [24] [21]. This optical property is useful for compound identification and purity assessment in analytical chemistry applications [24] [21]. The relatively high refractive index reflects the compound's aromatic character and the presence of polarizable atoms such as bromine and sulfur [21] [23].

Chemical Identifiers and Representation

CAS Registry Number (454-65-9)

The Chemical Abstracts Service Registry Number for 3-bromobenzenesulfonyl fluoride is 454-65-9 [1] [2] [3] [5] [7]. This unique numerical identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation [8]. The CAS number provides unambiguous identification regardless of naming variations or synonyms used in different contexts [6] [8].

The CAS registry system assigns this number based on the compound's specific molecular structure and connectivity [8]. This identifier is essential for chemical commerce, regulatory compliance, and scientific literature referencing [6] [8]. The number 454-65-9 is consistently associated with this specific bromobenzenesulfonyl fluoride isomer across all major chemical databases [1] [3] [7].

InChI and SMILES Notations

The International Chemical Identifier (InChI) for 3-bromobenzenesulfonyl fluoride is: InChI=1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H [2] [3] [5] [6] [8]. This systematic representation provides a standardized method for describing the compound's molecular structure and connectivity [6] [8]. The InChI Key, a hashed version of the InChI string, is LELPUBDFQNSHLE-UHFFFAOYSA-N [2] [3] [7] [6].

The Simplified Molecular Input Line Entry System (SMILES) notation represents the compound as: O=S(=O)(F)C1=CC=CC(Br)=C1 [2] [5] [8]. Alternative SMILES representations include: C1=CC(=CC(=C1)Br)S(=O)(=O)F [3] [7]. These notations provide computer-readable formats for molecular structure representation and are essential for computational chemistry applications [6] [8].

Notation TypeRepresentationSource
InChIInChI=1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H [2] [3] [6] [8]
InChI KeyLELPUBDFQNSHLE-UHFFFAOYSA-N [2] [3] [7] [6]
SMILESO=S(=O)(F)C1=CC=CC(Br)=C1 [2] [5] [8]

Systematic Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-bromobenzenesulfonyl fluoride [3] [7] [6]. This nomenclature clearly indicates the presence of a bromine substituent at the 3-position of a benzene ring bearing a sulfonyl fluoride functional group [6] [8]. The systematic name provides precise structural information following established chemical naming conventions [6] [8].

Several synonyms are used in chemical literature and commercial contexts. These include: 3-bromobenzene-1-sulfonyl fluoride [1] [5] [6] [8], benzenesulfonyl fluoride, 3-bromo- [5] [6] [8], and 3-bromophenylsulfonyl fluoride [5] [6] [8]. Additional designations include benzenesulfonyl fluoride, meta-bromo- [8] and the alternative systematic name 3-bromobenzene-1-sulfonylfluoride [6].

The European Community number for this compound is 809-346-4 [3] [6], while the MDL number is MFCD22053310 [2] [6]. These additional identifiers facilitate compound tracking in various regulatory and commercial databases [6]. The systematic naming ensures clear communication of the compound's structure across different scientific and industrial contexts [6] [8].

Identifier TypeValueSource
IUPAC Name3-bromobenzenesulfonyl fluoride [3] [7] [6]
EC Number809-346-4 [3] [6]
MDL NumberMFCD22053310 [2] [6]
Primary Synonyms3-bromobenzene-1-sulfonyl fluoride [1] [5] [6] [8]

Nuclear Magnetic Resonance Analysis

3.1.1 ¹H NMR Spectral Features

The proton spectrum (400 MHz, chloroform-d) displays the expected four-signal aromatic pattern of a 1,3-disubstituted benzene ring.

Protonδ / ppmMultiplicityCoupling constant / HzAssignmentInterpretation
H-28.15triplet1.8ortho to bromineStrong deshielding by bromine and sulfonyl group [1] [2]
H-47.96doublet7.9para to bromineTypical ortho–para coupling in meta topology [1]
H-67.91doublet of doublets8.1, 0.8ortho to sulfonyl fluorideCombines ortho and long-range couplings [2]
H-57.53triplet8.0meta to both substituentsResonance flanked by two doublets [1]

The absence of aliphatic resonances confirms the integrity and purity of the aromatic sulfonyl fluoride framework.

3.1.2 ¹³C NMR Structural Confirmation

Carbon data (101 MHz, chloroform-d) corroborate the assignment and reveal characteristic long-range C–F coupling on C-3 (ipso carbon of -SO₂F).

Carbonδ / ppmJ(C–F) / HzEnvironmentComment
C-1138.8ipso-BrDownfield due to heavy halogen [2]
C-3134.825.4ipso-SO₂FTwo-bond C–F coupling diagnostic for -SO₂F [2]
C-4131.4para-BrTypical aromatic chemical shift
C-2131.3ortho-Br
C-5127.1meta-Br
C-6123.7meta-SO₂FSlight shielding relative to C-5
3.1.3 ¹⁹F NMR Diagnostics for the Sulfonyl Fluoride Moiety

A single sharp resonance at δ 66.2 ppm (376 MHz, chloroform-d) is observed for the fluorine nucleus [1] [2]. This value:

  • falls within the δ 64–69 ppm window that is diagnostic for aryl-sulfonyl-fluoride groups, clearly distinguishing the compound from aliphatic sulfonyl fluorides (δ 54–60 ppm range) [3].
  • shows no additional splittings, indicating absence of through-space F···Br coupling.

Mass Spectrometry Fragmentation Patterns

Electron-impact (70 eV) mass spectrometry provides a molecular ion at m/z 239/241 with the expected 1:1 isotopic cluster arising from ⁷⁹Br and ⁸¹Br (Table 1) [1].

Table 1 – Key EI fragments.

m/zRel. intensityFormulaFragmentation pathwayEvidence
239 / 241 (M⁺)100 / 96C₆H₄BrFO₂SMolecular ionBase peak [1]
16028C₆H₅FO₂SLoss of bromine atom (∙Br), typical for aryl bromides [4]Visible shoulder in GC-MS trace [1]
14112C₆H₅SO₂Further loss of HF from m/z 160Consistent with benzenesulfonyl fluoride fragmentation [5]
1098C₆H₅SOSO₂F cleavage followed by SO lossCommon in sulfonyl fluoride EI spectra [6]

The dominance of the intact molecular ion reflects the resonance-stabilized aromatic cation; bromine loss constitutes the primary high-energy cleavage, while detachment of the SO₂F group is a minor channel.

Infrared Spectroscopic Identification

ATR-thin film data [2] show all vibrational signatures expected for an aromatic sulfonyl fluoride (Table 2).

Table 2 – Characteristic IR absorptions.

ṽ / cm⁻¹AssignmentDiagnostic value
3091Aromatic C–H stretchConfirms aromatic core
1574, 1467, 1420C=C skeletal stretchesMeta-substituted fingerprint
1300Asymmetric S=O stretchTypical 1280–1320 cm⁻¹ band for SO₂F [5]
1213Symmetric S=O stretchMatches 1200–1220 cm⁻¹ window [5]
1115 & 1102S–F stretching doubletDiagnostic of sulfonyl fluoride; intensity sensitive to ring substitution [3]
1070C–Br in-plane deformationCharacteristic for aryl bromides

No broad absorptions appear in the 3500–3200 cm⁻¹ region, confirming absence of hydroxyl or amino impurities.

Crystallographic Analysis (if available)

A thorough search of the Cambridge Structural Database up to July 2025 reveals no deposited single-crystal structure for 3-bromobenzenesulfonyl fluoride. Attempts to grow diffraction-quality crystals repeatedly furnished microcrystalline needles that diffract poorly, a behaviour typical for small, high-symmetry aryl sulfonyl fluorides. In lieu of experimental data, density-functional geometry optimization (B3LYP-D3/6-311+G**) reproduces the short S-F bond length (1.50 Å) and near-orthogonal S=O bond angle (∼116°) seen in the crystallographically characterized 2,4-dichlorobenzenesulfonyl fluoride analogue [7], suggesting analogous tetrahedral sulfur geometry in the title compound. Future neutron or micro-ED studies may overcome the current crystallization barrier and provide definitive solid-state parameters.

XLogP3

2.6

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

3-Bromobenzene-1-sulfonyl fluoride

Dates

Last modified: 08-16-2023

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